7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one
Overview
Description
7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, closely related to 7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one, are synthesized through reactions involving a range of nucleophiles under acidic or basic conditions. These reactions demonstrate the compound's versatility in forming derivatives with potential applications in drug development and material science. Some synthetic applications yield 7-methylene derivatives and fused tricyclic derivatives, highlighting its utility in complex molecule synthesis (Goto et al., 1991).
Catalytic Applications
Compounds structurally related to this compound have demonstrated autorecycling oxidation capabilities under aerobic and photoirradiation conditions, suggesting their potential as catalysts in organic synthesis. Specifically, these compounds can oxidize amines and alcohols to corresponding carbonyl compounds, indicating their utility in sustainable chemical processes (Mitsumoto & Nitta, 2004).
Functional Material Development
The study of pyrrole, pyrazine, and pyridine formation in non-enzymic browning reactions, involving molecules similar to this compound, provides insights into the development of new functional materials. These compounds contribute to the aromatic character and stability of materials, potentially useful in creating novel polymers and electronic devices (Milić & Piletić, 1984).
Pharmaceutical Intermediates
The structural versatility and reactivity of this compound make it a valuable intermediate in pharmaceutical research. Its ability to undergo various synthetic transformations allows for the creation of novel drug candidates, particularly in the realm of antihypertensive and antibacterial agents. The synthesis of complex molecules from simple precursors, as demonstrated in related compounds, underscores its significance in drug discovery and development (Evans et al., 1983).
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydro-1h-pyrrolo [3,4-b]quinolin-1-one derivatives have been evaluated for antileishmanial efficacy . Another compound, 1H-pyrrolo [2,3-b]pyridine derivatives, has been studied as potent fibroblast growth factor receptor inhibitors .
Mode of Action
Similar compounds have shown to inhibit the growth of parasites in the case of antileishmanial agents and inhibit the fibroblast growth factor receptors in the case of cancer therapy .
Biochemical Pathways
Related compounds have shown to affect the signaling pathways in cancer cells and the growth of parasites in leishmaniasis .
Pharmacokinetics
A similar compound, 2,3-dihydro-1h-pyrrolo [3,4-b]quinolin-1-one derivative, has shown stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have shown potential in vitro antileishmanial activity and inhibition of cancer cell proliferation .
Action Environment
The stability of a similar compound in simulated gastric and intestinal fluids suggests that it may be stable under various physiological conditions .
Properties
IUPAC Name |
7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-7(9)6-5(2-10-4)3-11-8(6)12/h2H,3,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWKTFEWYRXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNC(=O)C2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279596 | |
Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-93-3 | |
Record name | NSC37784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC13332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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